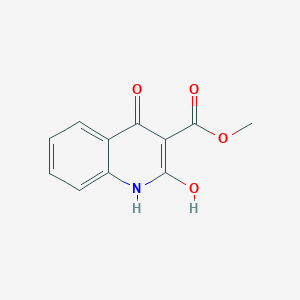
methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate, also known as MQC, is a synthetic compound that belongs to the quinoline family. It has been widely used in scientific research due to its unique chemical structure and potential biological activities.
作用机制
The mechanism of action of methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate is not fully understood. However, it has been suggested that methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate may exert its biological activities by inhibiting the activity of enzymes involved in various cellular processes. For example, methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, transcription, and repair. methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of microorganisms by disrupting their DNA replication and transcription processes. methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate has also been reported to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in programmed cell death. In addition, methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), by inhibiting the activity of nuclear factor-κB (NF-κB), a transcription factor involved in the regulation of immune responses.
实验室实验的优点和局限性
Methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have diverse biological activities. However, there are also some limitations to using methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate in lab experiments. For example, the mechanism of action of methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate is not fully understood, and its potential side effects and toxicity are not well characterized. In addition, the optimal concentration and duration of treatment with methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate may vary depending on the experimental system and cell type.
未来方向
There are several future directions for the study of methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate. First, further research is needed to elucidate the mechanism of action of methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate and its potential targets in various cellular processes. Second, the potential side effects and toxicity of methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate need to be further characterized to ensure its safety for use in humans. Third, the development of new analogs and derivatives of methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate may lead to the discovery of more potent and selective compounds with diverse biological activities. Finally, the potential therapeutic applications of methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate in the treatment of infectious diseases, cancer, and inflammatory disorders need to be further explored in preclinical and clinical studies.
合成方法
Methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate can be synthesized by reacting 2-hydroxy-4-oxo-1H-quinoline-3-carboxylic acid with methanol and sulfuric acid under reflux conditions. The reaction mixture is then neutralized with sodium carbonate, and the resulting solid is purified by recrystallization.
科学研究应用
Methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate has been widely used in scientific research as a potential drug candidate due to its diverse biological activities. It has been reported to have antimicrobial, antiviral, anticancer, and anti-inflammatory properties. methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been reported to have antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV). In addition, methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate has been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines.
属性
产品名称 |
methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate |
|---|---|
分子式 |
C11H9NO4 |
分子量 |
219.19 g/mol |
IUPAC 名称 |
methyl 4-hydroxy-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C11H9NO4/c1-16-11(15)8-9(13)6-4-2-3-5-7(6)12-10(8)14/h2-5H,1H3,(H2,12,13,14) |
InChI 键 |
QVGYDSZTIAGYSK-UHFFFAOYSA-N |
手性 SMILES |
COC(=O)C1=C(NC2=CC=CC=C2C1=O)O |
SMILES |
COC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
规范 SMILES |
COC(=O)C1=C(NC2=CC=CC=C2C1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Phenyltetraazolo[1,5-b]pyridazin-7-ol](/img/structure/B232379.png)
![4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232382.png)

![4-Phenyl-2,7,8,9-tetrahydrocyclopenta[4,5]pyrano[2,3-d]pyridazine-1,6-dione](/img/structure/B232387.png)
![4-methyl-8-phenyl-2H-pyrano[2,3-d]pyridazine-2,5(6H)-dione](/img/structure/B232388.png)







![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)